3-Chloroadamantan-1-amine hydrochloride
Overview
Description
3-Chloroadamantan-1-amine hydrochloride is a chemical compound belonging to the adamantane derivatives family It is characterized by its unique tricyclic structure, which includes a chlorine atom and an amine group attached to the adamantane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroadamantan-1-amine hydrochloride typically involves the chlorination of adamantane followed by amination. One common method includes the reaction of adamantane with chlorine gas in the presence of a catalyst to form 1-chloroadamantane. This intermediate is then reacted with ammonia or an amine source under controlled conditions to yield 3-Chloroadamantan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and amination reactions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloroadamantan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, such as 3-hydroxyadamantan-1-amine and 3-alkoxyadamantan-1-amine .
Scientific Research Applications
3-Chloroadamantan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-Chloroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s lipophilicity also enhances its ability to cross cell membranes, making it effective in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-chloroadamantane: Similar in structure but lacks the hydrochloride salt form.
3-Hydroxyadamantan-1-amine: Contains a hydroxyl group instead of a chlorine atom.
3-Alkoxyadamantan-1-amine: Features an alkoxy group in place of the chlorine atom.
Uniqueness
3-Chloroadamantan-1-amine hydrochloride is unique due to its combination of a chlorine atom and an amine group within the adamantane framework. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3-chloroadamantan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNXSCWHSVIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327341 | |
Record name | 3-chloroadamantan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90812-21-8 | |
Record name | 3-chloroadamantan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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